
1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The benzyl and methyl groups attached to the piperidine ring contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields 1-Benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine in the presence of titanium (IV) isopropoxide .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of advanced catalysts and purification techniques is also common in industrial settings to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-Benzyl-4-methylpiperidine: This compound shares a similar piperidine ring structure but lacks the additional carboxylate groups.
4-Methylpiperidine: A simpler analog with only a methyl group attached to the piperidine ring.
1-Benzylpiperidine: Similar to 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate but without the methyl and carboxylate groups.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, as well as the carboxylate functionalities.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
1-O-benzyl 4-O-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-12-10-14(15(18)20-2)8-9-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14?/m1/s1 |
Clave InChI |
AVJWMDCTKNYGAV-PUODRLBUSA-N |
SMILES isomérico |
C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


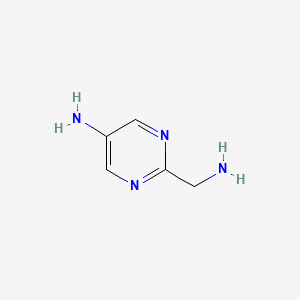
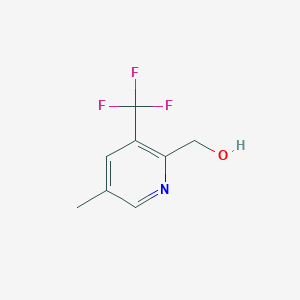
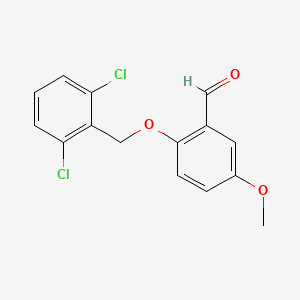
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
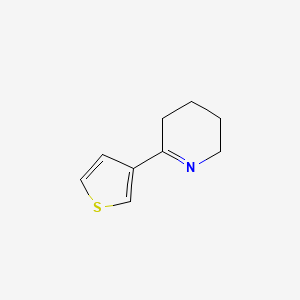
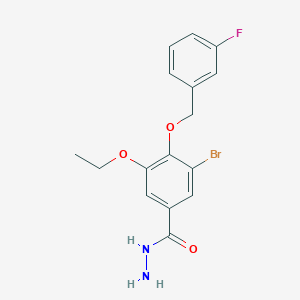
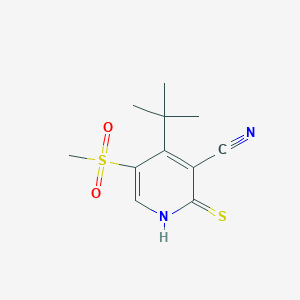
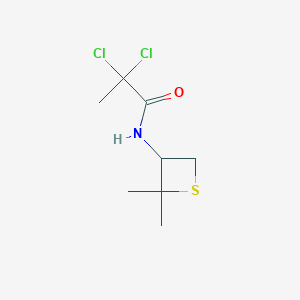
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
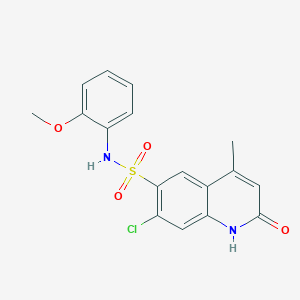
![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)

![Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B13005679.png)
